3-Methylthietane-3-carbaldehyde
Description
3-Methylthietane-3-carbaldehyde is an organic compound with the molecular formula C5H8OS It is a sulfur-containing heterocyclic compound, characterized by a thietane ring structure with a methyl group and an aldehyde functional group attached to it
Properties
IUPAC Name |
3-methylthietane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGDTEZZCUWFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthietane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with ynals can produce 2-substituted thiophene derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methylthietane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thietane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylthietane-3-carboxylic acid, while reduction can produce 3-Methylthietane-3-methanol.
Scientific Research Applications
3-Methylthietane-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methylthietane-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The thietane ring structure also contributes to its reactivity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylthietane-3-carbaldehyde include other thietane derivatives and sulfur-containing heterocycles. Examples include:
- 3-Methylthietane-3-carboxylic acid
- 3-Methylthietane-3-methanol
- 2-Methylthietane-2-carbaldehyde
Uniqueness
This compound is unique due to its specific combination of a thietane ring with a methyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
3-Methylthietane-3-carbaldehyde is a sulfur-containing organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thietane ring and an aldehyde functional group. Its molecular formula is , and it typically exhibits reactivity associated with aldehydes, such as nucleophilic addition and oxidation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents, suggesting its potential as a novel antibacterial agent.
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via oxidative stress |
| HT-29 (Colon Cancer) | 20 | Mitochondrial dysfunction leading to cell death |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer effects.
- Interaction with Cellular Pathways : Evidence indicates that this compound may modulate signaling pathways related to cell survival and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Effects
In a separate investigation, the effects of this compound on human breast cancer cells were assessed. The study found that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. This suggests that the compound could be further developed as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
